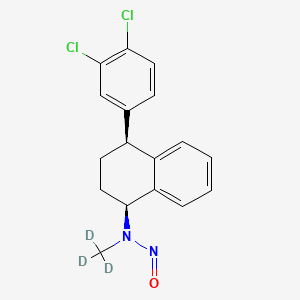

N-Nitrososertraline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16Cl2N2O |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-(trideuteriomethyl)nitrous amide |

InChI |

InChI=1S/C17H16Cl2N2O/c1-21(20-22)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17H,7,9H2,1H3/t12-,17-/m0/s1/i1D3 |

InChI Key |

JSJQTSRHWMIRDB-JJJJTIDZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitrososertraline-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Core Applications and Analytical Methodologies

Introduction

N-Nitrososertraline-d3 is a deuterated, stable isotope-labeled form of N-Nitrososertraline. N-Nitrososertraline itself is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of various mental health conditions.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. This has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification.

The primary and critical use of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Nitrososertraline in sertraline drug substances and products. Its stable isotope-labeled nature ensures that it behaves nearly identically to the non-labeled analyte (N-Nitrososertraline) during sample preparation, chromatography, and ionization, thereby correcting for variations in sample matrix effects and instrument response. This leads to more accurate and reliable quantification, which is essential for regulatory compliance and ensuring patient safety.

Chemical Identity

| Property | Value |

| IUPAC Name | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide |

| Synonyms | N-Nitroso Sertraline-d3 |

| Molecular Formula | C₁₇H₁₃D₃Cl₂N₂O |

| Molecular Weight | 338.25 g/mol |

Primary Use and Applications

The core application of this compound is to serve as a robust internal standard for the quantitative analysis of N-Nitrososertraline impurity in sertraline pharmaceutical products. Its use is integral to the following critical activities in the pharmaceutical industry:

-

Analytical Method Development and Validation: It is essential for developing and validating sensitive and specific analytical methods, such as LC-MS/MS, to meet the stringent regulatory requirements for nitrosamine impurity testing.

-

Quality Control (QC) Testing: Pharmaceutical manufacturers use this compound in routine QC testing of raw materials and finished sertraline products to ensure that the levels of N-Nitrososertraline do not exceed the acceptable intake (AI) limits set by regulatory bodies like the FDA and EMA.

-

Stability Studies: It is employed in stability studies to monitor the formation of N-Nitrososertraline in sertraline products over time and under various storage conditions.

-

Regulatory Submissions: The use of a stable isotope-labeled internal standard like this compound provides a high level of confidence in the analytical data submitted to regulatory agencies for drug approval and post-market surveillance.

Analytical Performance Data

The following tables summarize the quantitative performance data from a representative LC-MS/MS method for the analysis of N-Nitrososertraline.

Table 1: Linearity and Limit of Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.25 - 100 ng/mL | [2][3] |

| Correlation Coefficient (r²) | > 0.99 | [2][3] |

| Limit of Quantification (LOQ) | 0.25 ppb (µg/kg) | [2] |

Table 2: Accuracy and Precision

| Parameter | Value | Reference |

| Accuracy (Recovery) | 85 - 93% | [2][3] |

| Precision (%RSD) | < 15% |

Experimental Protocols

The following is a detailed methodology for a representative LC-MS/MS experiment for the quantification of N-Nitrososertraline in sertraline tablets using this compound as an internal standard.

Sample Preparation

-

Tablet Homogenization: A representative number of sertraline tablets (e.g., 20) are accurately weighed and finely crushed to a homogeneous powder using a mortar and pestle.

-

Extraction: An accurately weighed portion of the powdered tablets, equivalent to a specific amount of sertraline active pharmaceutical ingredient (API) (e.g., 50 mg), is transferred to a volumetric flask.

-

Internal Standard Spiking: A known concentration of this compound solution (e.g., 10 ng/mL) is added to the flask.

-

Dissolution and Dilution: The sample is dissolved and diluted to the final volume with a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.

-

Sonication and Centrifugation: The solution is sonicated for a specified period (e.g., 15 minutes) to ensure complete dissolution and extraction of the analyte. Subsequently, the solution is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any undissolved excipients.

-

Filtration: The supernatant is filtered through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Table 4: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temperature | 350 - 400 °C |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| Cone Gas Flow | 50 - 150 L/hr |

Table 5: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrososertraline | 335.1 | 275.1 (Quantifier) | 15 - 20 |

| 335.1 | 159.0 (Qualifier) | 30 - 35 | |

| This compound | 338.1 | 278.1 (Quantifier) | 15 - 20 |

Note: The optimal collision energies may vary depending on the specific mass spectrometer used and should be optimized during method development.

Visualizations

Experimental Workflow for Quantification of N-Nitrososertraline

Caption: Experimental workflow for the quantification of N-Nitrososertraline.

Logical Relationship in Internal Standard Method

Caption: Logic of the internal standard method for accurate quantification.

References

Synthesis and Characterization of N-Nitrososertraline-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrososertraline-d3, a deuterated isotopologue of the N-nitroso impurity of Sertraline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry. This compound is a critical reference standard for the accurate quantification of potentially genotoxic N-nitrosamine impurities in Sertraline drug substances and products.

Introduction

Sertraline is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of various depressive and anxiety disorders. As with many pharmaceutical compounds containing secondary amine moieties, there is a potential for the formation of N-nitrosamine impurities, such as N-Nitrososertraline, during the manufacturing process or upon storage. Regulatory agencies worldwide have set stringent limits for the presence of such impurities due to their classification as probable human carcinogens.

The use of stable isotope-labeled internal standards is the gold standard for the accurate quantification of trace-level impurities by mass spectrometry-based methods. This compound, with three deuterium (B1214612) atoms on the N-methyl group, serves as an ideal internal standard for the analysis of N-Nitrososertraline, as it co-elutes with the analyte of interest and compensates for matrix effects and variations in instrument response.

This guide details a plausible synthetic route for this compound and outlines the analytical techniques and expected data for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated precursor, Sertraline-d3, followed by its nitrosation.

Synthesis of Sertraline-d3

A plausible and efficient method for the synthesis of Sertraline-d3 involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (also known as Sertralone) with deuterated methylamine (B109427) (methylamine-d3) or its salt.

Reaction Scheme:

Figure 1: Synthetic pathway to Sertraline-d3.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq.) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add methylamine-d3 hydrochloride (1.2 eq.).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst can be employed.

-

Work-up: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is basified with a suitable base (e.g., sodium hydroxide) to a pH of >10. The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to afford Sertraline-d3.

Nitrosation of Sertraline-d3

The final step is the nitrosation of the secondary amine of Sertraline-d3 to yield this compound. This is typically achieved using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.

Reaction Scheme:

Figure 2: Nitrosation of Sertraline-d3.

Experimental Protocol: Nitrosation

-

Dissolution: Dissolve Sertraline-d3 (1.0 eq.) in a suitable solvent, such as a mixture of dichloromethane and water.

-

Acidification: Cool the solution in an ice bath and slowly add a dilute aqueous acid (e.g., hydrochloric acid) until the pH is acidic (pH 3-4).

-

Nitrosating Agent Addition: A solution of sodium nitrite (1.5 eq.) in water is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable technique (e.g., TLC or LC-MS) until completion (typically 1-3 hours).

-

Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Physical and Chemical Properties

| Property | Value |

| Chemical Name | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide |

| Molecular Formula | C17H13D3Cl2N2O |

| Molecular Weight | 338.25 g/mol |

| Appearance | Expected to be a pale yellow solid or oil |

| Solubility | Soluble in methanol, acetonitrile (B52724), dichloromethane |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.

-

Expected Molecular Ion: For the [M+H]+ ion, the expected m/z would be approximately 339.2. The exact mass can be used to confirm the elemental composition.

-

Isotopic Purity: The mass spectrum will show a characteristic isotopic cluster. The relative abundance of the d0, d1, d2, and d3 species can be used to determine the isotopic enrichment.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural confirmation. A characteristic fragmentation would be the loss of the nitroso group (-NO), resulting in a fragment ion corresponding to the Sertraline-d3 cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will be similar to that of N-Nitrososertraline, with the notable absence of the N-methyl singlet. The aromatic and aliphatic protons of the Sertraline backbone should be observable with their characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show the expected signals for the carbon atoms in the molecule. The signal for the deuterated methyl carbon will be a multiplet due to C-D coupling and will have a significantly lower intensity compared to a protonated methyl carbon.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal corresponding to the -CD3 group, confirming the position of deuteration.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

-

Method: A reversed-phase HPLC method with UV detection is typically employed. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is a common choice.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. The retention time of this compound should be very similar to that of the non-deuterated N-Nitrososertraline.

Experimental Workflow for Characterization

Figure 3: Workflow for the characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Parameter | Value |

| Molecular Formula | C17H13D3Cl2N2O |

| Molecular Weight | 338.25 |

| Exact Mass | 338.0806 |

| Isotopic Purity (Typical) | ≥ 98% (d3) |

| Chemical Purity (Typical) | ≥ 95% (by HPLC) |

Table 2: Spectroscopic Data Summary

| Technique | Expected Key Observations |

| ¹H NMR | Absence of N-methyl singlet; complex multiplets for aromatic and aliphatic protons. |

| ¹³C NMR | Presence of all expected carbon signals; low-intensity multiplet for the -CD3 carbon. |

| Mass Spectrometry | [M+H]+ at m/z ≈ 339.2; characteristic fragmentation pattern showing loss of -NO. |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route, based on established chemical principles, offers a reliable method for obtaining this essential internal standard. The comprehensive characterization protocol ensures the quality and suitability of the synthesized material for its intended use in sensitive analytical methods for the detection and quantification of N-nitrosamine impurities in Sertraline. The availability of well-characterized this compound is paramount for ensuring the safety and quality of Sertraline-containing pharmaceutical products.

N-Nitrososertraline-d3: A Technical Guide to its Certificate of Analysis

For researchers, scientists, and drug development professionals, understanding the quality and purity of analytical standards is paramount. This guide provides an in-depth explanation of the data and methodologies typically found in a Certificate of Analysis (CoA) for N-Nitrososertraline-d3, a critical internal standard for the quantification of the potentially genotoxic impurity N-Nitrososertraline in the antidepressant drug substance and product, sertraline.

N-Nitrosamines are a class of compounds that have raised significant concerns in the pharmaceutical industry due to their carcinogenic potential.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities in drug products.[1][2] N-Nitrososertraline is a drug substance-related impurity that can form during the manufacturing or storage of sertraline.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of this impurity by mass spectrometry-based methods.

Compound Information

A Certificate of Analysis begins with the fundamental details of the compound.

| Parameter | Typical Specification |

| Compound Name | This compound |

| Synonyms | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide[3][] |

| Molecular Formula | C₁₇H₁₃D₃Cl₂N₂O[3][] |

| Molecular Weight | 338.25 g/mol [3][] |

| Appearance | Pale Yellow Solid[3] |

| Storage Conditions | 2-8°C Refrigerator[5] |

Analytical Data and Acceptance Criteria

The core of the CoA provides quantitative data on the purity, identity, and other critical attributes of the standard. The following tables summarize typical data and the methodologies used to obtain them.

Purity and Assay

| Test | Method | Acceptance Criteria | Typical Result |

| Purity by HPLC/UPLC | Reversed-Phase High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Assay (as is) | Quantitative NMR (qNMR) or Mass Spectrometry | Report Value | 99.2% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | >99.5% |

Identity

| Test | Method | Acceptance Criteria |

| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) Mass Spectrometry | Conforms to expected molecular weight |

| Infrared (IR) Spectroscopy | Fourier-Transform Infrared Spectroscopy | Conforms to reference spectrum |

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

This method is employed to separate this compound from any potential impurities.

-

Instrumentation : A high-performance or ultra-performance liquid chromatograph equipped with a UV detector.

-

Column : A C18 reversed-phase column is commonly used for the separation.[6]

-

Mobile Phase : A gradient of aqueous and organic solvents, such as water with a formic acid modifier and acetonitrile.

-

Flow Rate : Typically between 0.3 and 0.6 mL/min.

-

Column Temperature : Maintained at a constant temperature, for example, 40°C.[6]

-

Detection : UV detection at a wavelength of 230 nm.[6]

-

Injection Volume : A small, precise volume, typically 1-5 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and isotopic enrichment of the standard.

-

Instrumentation : A liquid chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

-

Ionization Mode : Positive electrospray ionization (ESI+).[6]

-

Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for both N-Nitrososertraline and its deuterated analog. Common transitions for N-Nitrososertraline are m/z 335 → 275, 335 → 159, and 335 → 123.[7] Due to potential in-source fragmentation, monitoring the fragment ion m/z 275 as the parent ion may also be employed.[7]

-

Source Temperature : Optimized to minimize in-source fragmentation, for instance, around 200°C.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Figure 1. Workflow for the quantification of N-Nitrososertraline using this compound.

Figure 2. Decision logic for accepting an this compound analytical standard.

References

- 1. waters.com [waters.com]

- 2. waters.com [waters.com]

- 3. N-Nitroso Sertraline-d3 | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 7. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

The Critical Role of N-Nitrososertraline-d3 in Safeguarding Sertraline Quality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and regulatory compliance. N-Nitrososertraline, a potential mutagenic impurity, can form during the manufacturing process of sertraline (B1200038), a widely prescribed antidepressant. This technical guide provides a comprehensive overview of the analytical strategies for profiling and controlling this impurity, with a focus on the use of the deuterated internal standard, N-Nitrososertraline-d3, to ensure accurate and reliable quantification.

Introduction to N-Nitrosamine Impurities in Pharmaceuticals

N-nitrosamines are a class of chemical compounds classified as probable human carcinogens based on animal studies.[1] Their formation in pharmaceuticals can occur through the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed from nitrites present in raw materials or excipients under acidic conditions.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products.[1][][5]

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), contains a secondary amine moiety, making it susceptible to nitrosation and the formation of N-Nitrososertraline.[2][3][6] The potential carcinogenic risk associated with this impurity necessitates the development of highly sensitive and specific analytical methods for its detection and quantification.

The Utility of a Deuterated Internal Standard: this compound

In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound, a deuterated analog of the target impurity, serves as an ideal internal standard for the analysis of N-Nitrososertraline in sertraline samples.

By introducing a known amount of this compound into the sample prior to preparation and analysis, any variability in sample extraction, chromatographic retention, and ionization efficiency can be effectively compensated for. This is because the deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Quantitative Analysis of N-Nitrososertraline

The accurate quantification of N-Nitrososertraline is paramount for ensuring that its levels in sertraline drug substances and products remain below the regulatory acceptable intake (AI) limits. The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of N-Nitrososertraline.

| Parameter | Value | Reference |

| Linearity Range | 0.25 - 100 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.99 | [6] |

| Limit of Quantification (LOQ) | 0.25 ppb (relative to 5 mg/mL sertraline) | |

| Accuracy (Recovery) | 85 - 93% | [6] |

| Precision (%RSD) | < 15% |

Table 1: Quantitative Method Parameters for N-Nitrososertraline Analysis

| Regulatory Agency | Acceptable Intake (AI) | Carcinogenic Potency Category | Reference |

| FDA | 100 ng/day | 2 | |

| EMA | 1500 ng/day | 5 |

Table 2: Regulatory Limits for N-Nitrososertraline

Experimental Protocols

This section provides a detailed methodology for the analysis of N-Nitrososertraline in sertraline drug substance using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

N-Nitrososertraline reference standard

-

This compound internal standard

-

Sertraline HCl drug substance

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock solution with methanol to a final concentration of 10 ng/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of N-Nitrososertraline reference standard into a solution of sertraline HCl (e.g., 5 mg/mL in methanol) to achieve concentrations ranging from 0.25 to 100 ng/mL. Add the IS Spike solution to each calibration standard to a final concentration of 5 ng/mL.

Sample Preparation: Accurately weigh approximately 50 mg of the sertraline HCl drug substance into a volumetric flask. Dissolve and dilute to volume with methanol to achieve a final concentration of 5 mg/mL. Add the IS Spike solution to a final concentration of 5 ng/mL.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | N-Nitrososertraline: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined based on the instrument) this compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined based on the instrument) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures | Optimized for the specific instrument |

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Analytical workflow for the quantification of N-Nitrososertraline in sertraline drug substance.

Caption: Chemical formation of N-Nitrososertraline from sertraline and a nitrosating agent.

Conclusion

The control of N-nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. For sertraline, the potential for N-Nitrososertraline formation necessitates robust analytical methods to ensure patient safety. The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method, provides the necessary accuracy and reliability for the routine monitoring of this impurity. By implementing such rigorous analytical strategies, pharmaceutical manufacturers can ensure that their sertraline products meet the stringent regulatory requirements and are safe for patient consumption.

References

- 1. N-Nitroso Sertraline-13C, 15N, D3 | C17H16Cl2N2O | CID 171381005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitroso Sertraline | molsyns.com [molsyns.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 6. waters.com [waters.com]

In-Depth Technical Guide: Stability and Storage of N-Nitrososertraline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for N-Nitrososertraline-d3. Given that specific stability data for this deuterated nitrosamine (B1359907) are not extensively published, this guide synthesizes information from general knowledge of N-nitroso compounds, stability testing guidelines, and analytical methodologies for N-Nitrososertraline. The information presented is intended to guide researchers in handling, storing, and evaluating the stability of this compound.

Introduction to this compound

This compound is the deuterated isotopic analog of N-Nitrososertraline, a nitrosamine impurity of the antidepressant drug sertraline. As with other N-nitroso compounds, N-Nitrososertraline is of significant interest to the pharmaceutical industry due to its potential carcinogenic properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products. Understanding the stability and appropriate storage conditions of this compound, which is often used as an internal standard in analytical testing, is crucial for accurate quantification and risk assessment.

General Stability and Storage Recommendations

N-nitroso compounds are known to be sensitive to various environmental factors. The stability of this compound is expected to be comparable to its non-deuterated counterpart.

Key Considerations for Stability:

-

Light: N-nitroso compounds can be photolabile and may degrade upon exposure to light, particularly UV radiation.

-

Temperature: Elevated temperatures can accelerate the degradation of nitrosamines.

-

pH: The stability of N-nitroso compounds can be pH-dependent. Acidic conditions can sometimes promote their formation but may also be involved in their degradation pathways.

-

Oxidizing and Reducing Agents: These agents can lead to the degradation of N-nitroso compounds.

Recommended Storage Conditions:

Based on general safety data sheets for N-nitroso compounds and analytical standards, the following storage conditions are recommended for this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is recommended for long-term storage. For short-term storage, 2-8°C can be used. | Minimizes thermal degradation. |

| Light | Store in the dark, in amber vials or other light-protecting containers. | Prevents photolytic degradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects from oxidation and moisture. |

| Form | Solid (neat) form is generally more stable than solutions. | Reduces interaction with solvents and potential for hydrolysis. |

Note: The stability of this compound in solution is limited. Stock solutions in methanol (B129727) have been reported to be stable for up to 7 days at -20°C, while diluted solutions may only be stable for 2 days at 2-8°C[1].

Potential Degradation Pathways

While specific degradation pathways for N-Nitrososertraline have not been extensively elucidated in the public domain, potential degradation can be inferred from the chemical nature of N-nitroso compounds and forced degradation studies of the parent drug, sertraline.

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve long-term, accelerated, and forced degradation studies. The following protocols are based on ICH guidelines (Q1A(R2)) and can be adapted for this specific compound.

Forced Degradation Study Protocol

This study aims to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under harsh conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as LC-MS/MS, to quantify the remaining this compound and identify any degradation products.

Caption: Workflow for a forced degradation study of this compound.

Long-Term and Accelerated Stability Study Protocol

This study evaluates the stability of the compound under recommended storage and accelerated conditions to determine its shelf-life.

Objective: To determine the re-test period or shelf-life of this compound as a reference standard.

Methodology:

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Store the compound in containers that simulate the actual storage containers (e.g., amber glass vials with screw caps).

-

Storage Conditions and Testing Frequency:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Analytical Method: Use a validated stability-indicating analytical method (e.g., LC-MS/MS) to determine the purity of this compound and the levels of any degradation products at each time point.

-

Evaluation: Analyze the data for trends in degradation and establish a re-test period based on the time at which the compound no longer meets its pre-defined acceptance criteria.

Quantitative Data Presentation (Illustrative)

As extensive quantitative stability data for this compound is not publicly available, the following tables are illustrative examples of how such data would be presented. These are hypothetical values based on the expected behavior of a moderately stable N-nitroso compound.

Table 1: Illustrative Accelerated Stability Data for this compound (Solid State)

| Time Point (Months) | Purity (%) at 40°C / 75% RH | Total Degradation Products (%) |

| 0 | 99.8 | < 0.1 |

| 3 | 99.2 | 0.6 |

| 6 | 98.5 | 1.3 |

Table 2: Illustrative Long-Term Stability Data for this compound (Solid State)

| Time Point (Months) | Purity (%) at 25°C / 60% RH | Total Degradation Products (%) |

| 0 | 99.8 | < 0.1 |

| 3 | 99.7 | 0.1 |

| 6 | 99.6 | 0.2 |

| 12 | 99.4 | 0.4 |

| 24 | 99.0 | 0.8 |

Conclusion

The stability of this compound is a critical factor for its use as an analytical standard in the pharmaceutical industry. While specific data are scarce, a conservative approach to its storage and handling is warranted based on the known properties of N-nitroso compounds. Proper storage at low temperatures, protected from light, and in a solid form will maximize its shelf-life. For quantitative applications, it is essential to regularly verify the purity of the standard and to use freshly prepared solutions. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability studies to ensure the accuracy and reliability of analytical data related to this important nitrosamine impurity.

References

A Technical Guide to the Use of N-Nitrososertraline-d3 in Metabolic Fate Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Nitrososertraline-d3, a deuterated isotopic analog of the N-nitrosamine impurity of Sertraline, in metabolic fate studies. The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Understanding the metabolic activation and detoxification pathways of these impurities is crucial for accurate risk assessment. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing this compound as a critical tool in this endeavor.

Core Principles: The Role of Deuteration in Metabolic Studies

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), is a powerful technique in pharmaceutical research.[3] This substitution has a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE).[4][]

-

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[4][] Consequently, metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate.[6][7] This effect is particularly significant when the C-H bond cleavage is the rate-limiting step in a metabolic pathway.[]

-

Application to this compound: Sertraline's primary metabolic pathway is N-demethylation to desmethylsertraline, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes like CYP2B6.[8][9] By placing a deuterium label on the N-methyl group (creating this compound), the rate of this N-demethylation pathway is expected to decrease. This "metabolic switching" can help in several ways:

-

Elucidating Alternative Pathways: By slowing the primary metabolic route, minor or alternative metabolic pathways, such as the critical α-hydroxylation responsible for nitrosamine (B1359907) activation, become more prominent and easier to detect and quantify.[4][10]

-

Identifying Metabolites: The distinct mass of the deuterated compound and its metabolites allows for easier tracking and identification within complex biological matrices using mass spectrometry.[3]

-

Internal Standards: Isotopically labeled compounds serve as ideal internal standards for quantitative analysis (e.g., LC-MS/MS), as they co-elute with the analyte and exhibit similar ionization properties, correcting for matrix effects and sample preparation variability.[11][12]

-

Hypothesized Metabolic Pathways

The metabolism of N-Nitrososertraline is hypothesized to follow two main competing pathways: (1) pathways analogous to the parent drug, Sertraline, and (2) pathways characteristic of N-nitrosamines, which lead to bioactivation. The use of this compound helps to differentiate and quantify the flux through these routes.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. benchchem.com [benchchem.com]

- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Sertraline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. hesiglobal.org [hesiglobal.org]

- 11. propharmagroup.com [propharmagroup.com]

- 12. researchgate.net [researchgate.net]

A Preliminary Investigation of N-Nitrososertraline-d3 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-Nitrososertraline, with a specific focus on the potential application and preliminary investigation of its deuterated analog, N-Nitrososertraline-d3. The formation of N-nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and regulatory compliance, necessitating robust and sensitive analytical methods for their detection and quantification.[1] Sertraline (B1200038), a widely prescribed antidepressant, can form the N-nitroso derivative, N-Nitrososertraline, during its manufacturing process or storage.[2] This document outlines the current methodologies for its analysis, presents key quantitative data, and discusses the expected mass spectrometric behavior of this compound.

Introduction to N-Nitrososertraline and the Role of Isotope-Labeled Standards

N-nitrosamines are a class of compounds that are considered potent carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The acceptable intake (AI) limits for these impurities are often in the nanogram-per-day range, requiring highly sensitive analytical techniques for their monitoring.

Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in mass spectrometry-based assays. This compound, a deuterium (B1214612) and nitrogen-15 (B135050) labeled version of the impurity, can be used to track the metabolism and pharmacokinetics of Sertraline and its nitrosated derivative in vivo.[3] In quantitative analysis, it serves to compensate for matrix effects and variations in instrument response, leading to more reliable and accurate results.

Mass Spectrometric Analysis of N-Nitrososertraline

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of N-Nitrososertraline in drug substances and products.[1][4][5][6][7]

Ionization and Fragmentation

Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been explored for the analysis of N-Nitrososertraline.[1][8] However, challenges with ESI, such as in-source fragmentation, have been reported.[8] In-source fragmentation can lead to a diminished signal for the protonated molecule ([M+H]+), making it difficult to use as the precursor ion for multiple reaction monitoring (MRM) analysis.[8] Optimization of source parameters, such as temperature, is crucial to enhance the signal of the parent ion.[8]

The fragmentation of protonated nitrosamine (B1359907) compounds generally follows distinct pathways. One common pathway is the loss of the NO radical (30 Da).[9] For N-Nitrososertraline, with a nominal mass of 334 Da, the protonated molecule ([M+H]+) has an m/z of 335. Commonly observed MRM transitions for N-Nitrososertraline are 335 > 275, 335 > 159, and 335 > 123.[8] The transition to m/z 275 represents the loss of the nitroso group and a methyl group.

Expected Mass Spectrometry of this compound

This compound is labeled with three deuterium atoms. This will result in a mass shift of +3 Da compared to the unlabeled compound. Therefore, the expected nominal mass of this compound is 337 Da, and its protonated molecule ([M+H]+) will have an m/z of 338.

The fragmentation pattern of the deuterated analog is expected to be similar to the unlabeled compound, with the mass of the fragment ions shifted according to the location of the deuterium labels. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragments, the corresponding MRM transitions for this compound would be:

-

338 > 278

-

338 > 162 (if the label is on this fragment)

-

338 > 126 (if the label is on this fragment)

The most reliable transition would involve the loss of the nitroso and methyl groups, leading to the 338 > 278 transition.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods reported for the analysis of N-Nitrososertraline.

Table 1: Linearity and Limits of Detection/Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.25–100 ppb | [1][6] |

| Correlation Coefficient (R²) | > 0.99 | [1][5][6] |

| Limit of Detection (LOD) | 0.03% | [5] |

| Limit of Quantification (LOQ) | 0.05% | [5] |

| LOQ (alternative) | 10% of the limit derived from AI and MDD | [6] |

Table 2: Method Accuracy and Recovery

| Parameter | Value | Reference |

| Recovery | 85–93% | [1][6] |

| Accuracy | Within +/- 20% of the true value | [1][6] |

Experimental Protocols

The following sections detail typical experimental methodologies for the analysis of N-Nitrososertraline.

Sample Preparation

A generic workflow for sample preparation is as follows:

Caption: General Sample Preparation Workflow.

For drug tablets, a specific amount of crushed tablet is weighed and extracted with methanol.[1] The mixture is typically vortexed and then centrifuged to remove insoluble excipients.[1] The resulting supernatant is then diluted to the appropriate concentration for LC-MS/MS analysis.[1]

Liquid Chromatography

Caption: Typical Liquid Chromatography Conditions.

Chromatographic separation is typically achieved using a reverse-phase C8 or C18 column.[1][5] A gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, is commonly employed.[5]

Mass Spectrometry

References

- 1. waters.com [waters.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. edqm.eu [edqm.eu]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. LC-MS/MS analytical procedure for the determination of N-nitroso-sertraline in sertraline preparations - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 8. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of N-Nitrososertraline-d3 Internal Standard Working Solution for Accurate Quantification by LC-MS/MS

Audience: This document is intended for researchers, analytical scientists, and drug development professionals involved in the quantification of nitrosamine (B1359907) impurities in pharmaceutical products.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] N-Nitrososertraline is a nitrosamine drug substance-related impurity (NDSRI) that can form in drug products containing sertraline (B1200038), a widely prescribed antidepressant.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for trace-level analysis of nitrosamines. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[3][4] N-Nitrososertraline-d3 is the deuterated analog of the target analyte and serves as an ideal internal standard for this purpose.[5][6][]

This application note provides a detailed protocol for the preparation of a this compound internal standard working solution for use in the quantitative analysis of N-Nitrososertraline.

Principle of the Internal Standard Method

The internal standard method involves adding a known and constant amount of a compound (the internal standard) to every sample, calibrant, and quality control sample.[4][8] this compound is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labels.[9] This allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more reliable quantification.[3]

Materials and Reagents

-

This compound certified reference material

-

Methanol (B129727) (LC-MS grade or equivalent)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Calibrated micropipettes and appropriate tips

-

Amber glass vials for storage

Safety Precautions

N-nitrosamine compounds are potent carcinogens and should be handled with extreme care.[10] All procedures involving the pure compound or its concentrated solutions must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

This protocol describes a three-step process to prepare the final internal standard working solution: preparation of a primary stock solution, an intermediate spiking solution, and the final working solution used to fortify samples.

Step 1: Preparation of Primary Stock Solution (100 µg/mL)

-

Allow the vial containing the this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 1.0 mg of the this compound standard onto a weighing paper using a calibrated analytical balance.

-

Carefully transfer the weighed standard into a 10 mL Class A amber volumetric flask.

-

Rinse the weighing paper with small volumes of LC-MS grade methanol and transfer the rinsate into the volumetric flask to ensure a complete transfer.

-

Add methanol to the flask until it is approximately half-full, then gently swirl to dissolve the standard completely.

-

Once dissolved, dilute the solution to the 10 mL mark with methanol.

-

Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

-

Label the flask clearly as "this compound Primary Stock Solution," including the concentration (100 µg/mL), preparation date, and initials.

-

Transfer the solution to an amber glass vial for storage.

Step 2: Preparation of Intermediate Spiking Solution (1.0 µg/mL)

-

Using a calibrated micropipette, transfer 100 µL of the Primary Stock Solution (100 µg/mL) into a 10 mL Class A amber volumetric flask.

-

Dilute to the 10 mL mark with methanol.

-

Cap the flask and invert it at least 15-20 times to ensure homogeneity.

-

Label the flask clearly as "this compound Intermediate Spiking Solution," including the concentration (1.0 µg/mL or 1000 ng/mL), preparation date, and initials.

-

Transfer to an amber glass vial for storage. This solution will be used to spike analytical samples.

Step 3: Preparation of Final Working Concentration in Sample

The final concentration of the internal standard should be appropriate for the expected analyte concentration range and the specific analytical method's sensitivity. A typical final concentration is 25-50 ng/mL.

-

Prepare the sertraline drug substance or product sample as per the specific analytical method (e.g., weighing and dissolving in a diluent).

-

To a final sample volume of 1.0 mL, add a small, precise volume of the Intermediate Spiking Solution . For example, to achieve a final concentration of 50 ng/mL:

-

Add 50 µL of the Intermediate Spiking Solution (1.0 µg/mL) to the vessel containing the sample.

-

Add the sample extract and/or diluent to reach the final volume of 1.0 mL.

-

-

Vortex the final solution to ensure it is well-mixed before analysis.

Summary of Solution Preparation

The following table summarizes the quantitative data for the preparation of this compound solutions.

| Solution Name | Concentration (µg/mL) | Concentration (ng/mL) | Preparation Details | Solvent | Recommended Storage |

| Primary Stock Solution | 100 | 100,000 | Dissolve ~1 mg (accurately weighed) of this compound in 10 mL of solvent. | Methanol (LC-MS Grade) | 2-8°C, protected from light. |

| Intermediate Spiking Solution | 1.0 | 1,000 | Dilute 100 µL of the Primary Stock Solution to a final volume of 10 mL. | Methanol (LC-MS Grade) | 2-8°C, protected from light. |

| Final Working Concentration | 0.05 | 50 | Add 50 µL of the Intermediate Spiking Solution to the sample for a 1.0 mL final volume. | Sample Diluent | Prepare fresh for each batch. |

Visualization of the Workflow

The following diagram illustrates the workflow for the preparation of the this compound internal standard solutions.

Storage and Stability

Store all stock and intermediate solutions at 2-8°C in tightly sealed amber glass vials to protect them from light and prevent solvent evaporation. While stability may vary, it is recommended to prepare fresh intermediate solutions weekly and primary stock solutions monthly. The stability of the solutions should be verified as part of method validation. Final working solutions in the sample matrix should be analyzed as soon as possible after preparation.

References

- 1. waters.com [waters.com]

- 2. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 4. Internal standard - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-Nitroso Sertraline-d3 | CymitQuimica [cymitquimica.com]

- 10. edqm.eu [edqm.eu]

Application Note and Protocol for N-Nitrososertraline Analysis in Sertraline Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent regulatory scrutiny has highlighted the potential presence of nitrosamine (B1359907) impurities in pharmaceutical products, which are classified as probable human carcinogens. N-Nitrososertraline is a potential impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed antidepressant.[1] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of N-Nitrososertraline in sertraline drug substances to ensure patient safety and regulatory compliance.[2][3][4][5][6]

This document provides a detailed application note and protocol for the sample preparation and analysis of N-Nitrososertraline in sertraline drug substance by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methodology is based on established and validated procedures, offering high sensitivity and specificity for trace-level quantification.[1]

Experimental Workflow

The overall workflow for the analysis of N-Nitrososertraline in a sertraline drug substance is depicted below.

Experimental Protocols

Materials and Reagents

-

N-Nitrososertraline reference standard

-

Sertraline hydrochloride drug substance

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Vials, centrifuge tubes, and other standard laboratory glassware

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Nitrososertraline reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve ranging from approximately 0.25 ng/mL to 100 ng/mL.

Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 5.09 mg of sertraline hydrochloride drug substance into a centrifuge tube.

-

Dissolution: Add 1 mL of methanol to the centrifuge tube.

-

Extraction: Vortex the tube for 1 minute to ensure complete dissolution and extraction.

-

Centrifugation: Centrifuge the sample at 15,000 rpm for five minutes.

-

Collection: Carefully transfer the supernatant into an LC-MS vial for analysis.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization and validation are required for specific instrumentation.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 or C8 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid[1] |

| Gradient | A gradient elution may be required to achieve optimal separation of N-Nitrososertraline from the sertraline peak.[1] |

| Flow Rate | 0.4 - 1.0 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 10 µL[1] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z). Note: In-source fragmentation can occur, and the most stable and intense transition should be selected for quantification.[8] |

| Source Temperature | 350°C[7] |

| Collision Gas | Argon |

Data Presentation

The following table summarizes quantitative data from various validated methods for the analysis of N-Nitrososertraline.

| Parameter | Reported Value(s) | Reference(s) |

| Linearity Range | 0.25 - 100 ppb (ng/mL) | |

| Correlation Coefficient (R²) | > 0.99 | [1] |

| Recovery | 85 - 93%, 95.3 - 101.9%, 99.1 - 100.5% | [1] |

| Limit of Detection (LOD) | 0.03% | [1] |

| Limit of Quantitation (LOQ) | 0.05% | [1] |

| Precision (%RSD) | < 2.0% | [1] |

Discussion

The presented protocol provides a robust and sensitive approach for the determination of N-Nitrososertraline in sertraline drug substance. The use of LC-MS/MS with MRM ensures high selectivity and allows for quantification at trace levels, which is essential to meet the stringent regulatory limits for nitrosamine impurities.[2][9]

It is crucial to note that N-Nitrososertraline may exhibit in-source fragmentation in the mass spectrometer's ion source.[8] Therefore, careful optimization of the source parameters and selection of the appropriate precursor and product ions for MRM are critical for accurate quantification.

Method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate the suitability of the method for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive protocol for the sample preparation and analysis of N-Nitrososertraline in sertraline drug substance. The detailed methodology and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of sertraline. Adherence to these or similarly validated methods is critical for ensuring that sertraline drug products are free from unacceptable levels of this potential carcinogen.

References

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 5. canada.ca [canada.ca]

- 6. veeprho.com [veeprho.com]

- 7. edqm.eu [edqm.eu]

- 8. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

Application Note: High-Throughput Quantification of N-Nitrososertraline in Sertraline Drug Products Using N-Nitrososertraline-d3 as an Internal Standard by LC-MS/MS

Introduction

Sertraline (B1200038) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of various depressive and anxiety disorders.[1] During the synthesis, formulation, or storage of sertraline, there is a potential for the formation of N-nitroso-sertraline, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a class of potential genotoxic compounds that are of significant concern to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Consequently, stringent control and monitoring of these impurities in pharmaceutical products are mandatory to ensure patient safety.[3]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of N-Nitrososertraline in sertraline drug substance and finished drug products. The use of a stable isotope-labeled internal standard, N-Nitrososertraline-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[6][7] This method is designed to meet the rigorous requirements of regulatory agencies for the control of nitrosamine impurities.[8]

Principle

The method employs reversed-phase liquid chromatography for the separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, and other potential impurities. Detection and quantification are achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled this compound is added to all samples and calibration standards to serve as an internal standard (IS). Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Standards: N-Nitrososertraline and this compound reference standards.[6][9]

-

Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade).

-

Reagents: Formic acid (FA) (LC-MS grade).

-

Sample: Sertraline drug substance or tablets.

2. Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[10]

3. Preparation of Solutions

-

Standard Stock Solution (SSS) of N-Nitrososertraline (100 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline reference standard in methanol.

-

Internal Standard Stock Solution (ISSS) of this compound (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the SSS with a 50:50 mixture of methanol and water. Spike each calibration standard with the ISSS to a final concentration of 10 ng/mL.

-

Sample Preparation (Sertraline Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of sertraline (e.g., 50 mg) into a volumetric flask.

-

Add a known volume of the ISSS (to achieve a final concentration of approximately 10 ng/mL).

-

Add extraction solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete extraction.

-

Dilute to volume with the extraction solvent and mix well.

-

Centrifuge or filter the solution through a 0.22 µm filter before injection.

-

4. LC-MS/MS Method

| Parameter | Condition |

| LC Column | C18, 2.1 x 100 mm, 2.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required to achieve separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for N-Nitrososertraline and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Nitrososertraline | 335.1 | 275.1 | 100 | 20 |

| 335.1 | 159.1 | 100 | 25 | |

| This compound (IS) | 338.1 | 278.1 | 100 | 20 |

Note: The specific m/z values and collision energies may require optimization based on the instrument used. Some studies have noted in-source fragmentation of N-Nitrososertraline, where the ion at m/z 275 may be more abundant than the parent ion at m/z 335.[11]

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of N-Nitrososertraline to this compound against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of N-Nitrososertraline in the sample extracts from the calibration curve using the measured peak area ratio.

-

Calculate the final concentration of N-Nitrososertraline in the original drug substance or tablet.

Data Presentation

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.25 - 100 ng/mL[8] |

| Correlation Coefficient (r²) | > 0.99[8] |

| Limit of Quantification (LOQ) | 0.25 ng/mL[8] |

| Accuracy (% Recovery) | 85 - 93%[8] |

| Precision (%RSD) | < 15% |

Visualizations

Caption: Workflow for the quantification of N-Nitrososertraline using an internal standard.

Signaling Pathways and Logical Relationships

The logical relationship in this quality control process is a linear progression from sample preparation to final analysis and reporting. The use of an internal standard (this compound) is a critical control point that ensures the reliability of the quantification by correcting for potential variations throughout the analytical process.

Caption: Rationale for using an internal standard in quantitative analysis.

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quality control of N-Nitrososertraline in sertraline production. This methodology is well-suited for routine analysis in a regulated pharmaceutical environment, enabling manufacturers to ensure their products meet the stringent safety standards for nitrosamine impurities.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 5. fda.gov [fda.gov]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. waters.com [waters.com]

- 9. N-Nitroso Sertraline-D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 11. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

Application Note: Quantification of N-Nitrososertraline in Pharmaceutical Products using N-Nitrososertraline-d3 Internal Standard for Regulatory Compliance

Audience: Researchers, scientists, and drug development professionals involved in quality control and regulatory compliance for pharmaceutical products.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for these impurities to ensure patient safety.[4][5][6] N-Nitrososertraline is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) associated with Sertraline (B1200038), a widely prescribed antidepressant.[2][7] Its structure is derived from the nitrosation of the secondary amine in the sertraline molecule.[8][9]

Accurate and robust analytical methods are essential for quantifying N-Nitrososertraline at trace levels to comply with regulatory thresholds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[7][10][11] To ensure the highest level of accuracy and precision, this method employs an isotopically labeled internal standard, N-Nitrososertraline-d3.[12][13] The internal standard is added at a known concentration at the beginning of the sample preparation process to correct for variability in sample extraction, matrix effects, and instrument response, which is a critical practice for method validation and quality control.[14][15]

This application note provides a detailed protocol for the quantification of N-Nitrososertraline in a sertraline drug product using an LC-MS/MS method with this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Reference Standards: N-Nitrososertraline, this compound

-

Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, Ultrapure)

-

Reagents: Formic Acid (LC-MS Grade)

-

Sample Matrix: Sertraline Hydrochloride tablets

Preparation of Standard Solutions

-

N-Nitrososertraline Stock Solution (Stock A - 100 µg/mL): Accurately weigh 1.0 mg of N-Nitrososertraline reference standard and dissolve in 10.0 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (IS Stock - 100 µg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 10.0 mL of methanol.

-

Intermediate Solutions: Perform serial dilutions of Stock A and IS Stock with methanol to prepare intermediate and working standard solutions.

-

IS Working Solution (10 ng/mL): Dilute the IS Stock solution with methanol to achieve a final concentration of 10 ng/mL.

-

Calibration Curve Standards (0.25 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the N-Nitrososertraline intermediate solution into a diluent (e.g., methanol or a matrix-matched solution).[2][10] The final concentration should range from approximately 0.25 ng/mL to 100 ng/mL.[2] Each calibration standard must be spiked with the IS Working Solution to achieve a constant final IS concentration (e.g., 1 ng/mL).

Sample Preparation Protocol

-

Tablet Homogenization: Accurately weigh and crush a sufficient number of sertraline tablets (e.g., 6 tablets) to obtain a fine, homogeneous powder.[3]

-

Sample Weighing: Accurately weigh a portion of the powdered sample equivalent to one tablet dose into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the IS Working Solution (10 ng/mL) to the sample tube.

-

Extraction: Add an appropriate volume of methanol (e.g., 10 mL) to the tube.

-

Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 5 minutes to ensure complete extraction of the analyte.[3]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes to pellet the excipients.[3]

-

Filtration and Transfer: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. artixio.com [artixio.com]

- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 6. fda.gov [fda.gov]

- 7. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 8. veeprho.com [veeprho.com]

- 9. N-Nitroso Sertraline EP Impurity D | SynZeal [synzeal.com]

- 10. edqm.eu [edqm.eu]

- 11. researchgate.net [researchgate.net]

- 12. veeprho.com [veeprho.com]

- 13. N-Nitroso Sertraline-D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 14. clearsynth.com [clearsynth.com]

- 15. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Quantitative Analysis of N-Nitrososertraline in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for the detection of this potential genotoxic impurity.

Introduction

N-Nitrosamines are a class of compounds classified as probable human carcinogens.[1][2] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] N-Nitrososertraline is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed antidepressant.[5][6] Consequently, robust and validated analytical methods are crucial for the accurate quantification of N-Nitrososertraline to ensure patient safety and regulatory compliance.[7]

This document outlines a detailed protocol for the quantification of N-Nitrososertraline in both drug substance and drug product (tablet) forms using a sensitive and reliable LC-MS/MS method.[5][8]

Analytical Principle

The method employs Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5][9] This technique allows for the effective chromatographic separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, followed by highly selective and sensitive detection.[5][8] Quantification is achieved by constructing a calibration curve using a certified reference standard of N-Nitrososertraline.[9]

Experimental Protocols